molecular formula C9H12N4 B12984631 N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine

Cat. No.: B12984631
M. Wt: 176.22 g/mol
InChI Key: PZZIYYLXHYLKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine is a compound that features an imidazole ring fused with a benzene ring, making it a part of the imidazole derivatives family. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce halogen, alkyl, or aryl groups .

Scientific Research Applications

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which can lead to distinct biological activities and chemical reactivity compared to other imidazole derivatives .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diamine

InChI

InChI=1S/C9H12N4/c10-7-3-1-2-4-8(7)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13)

InChI Key

PZZIYYLXHYLKCG-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.